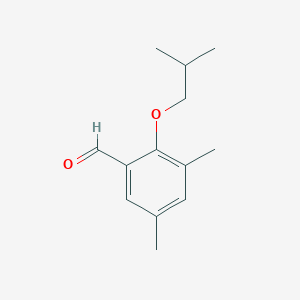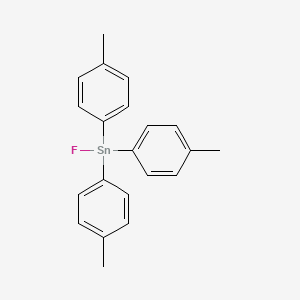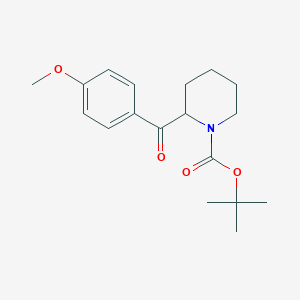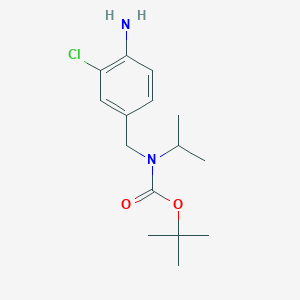
tert-Butyl 4-amino-3-chlorobenzyl(isopropyl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butyl 4-amino-3-chlorobenzyl(isopropyl)carbamate is an organic compound that belongs to the class of carbamates It is characterized by the presence of a tert-butyl group, an amino group, a chlorobenzyl group, and an isopropyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 4-amino-3-chlorobenzyl(isopropyl)carbamate typically involves the reaction of 4-amino-3-chlorobenzyl alcohol with isopropyl isocyanate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the isocyanate. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
Industrial production methods for this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for the addition of reagents and control of reaction conditions can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
tert-Butyl 4-amino-3-chlorobenzyl(isopropyl)carbamate can undergo various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The chlorobenzyl group can be reduced to form benzyl derivatives.
Substitution: The chlorine atom can be substituted with other nucleophiles such as hydroxyl or alkoxy groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or potassium tert-butoxide.
Major Products Formed
Oxidation: Nitro derivatives of the compound.
Reduction: Benzyl derivatives.
Substitution: Hydroxyl or alkoxy derivatives.
Applications De Recherche Scientifique
tert-Butyl 4-amino-3-chlorobenzyl(isopropyl)carbamate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound can be used in the production of agrochemicals and other industrial chemicals.
Mécanisme D'action
The mechanism of action of tert-Butyl 4-amino-3-chlorobenzyl(isopropyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on its structure and the nature of the target. The pathways involved may include the modulation of enzyme activity, alteration of signal transduction pathways, or changes in gene expression.
Comparaison Avec Des Composés Similaires
Similar Compounds
- tert-Butyl 3-[(4-chlorobenzyl)amino]propanoate
- tert-Butyl (4-bromobenzyl)carbamate
- tert-Butyl (4-aminobenzyl)carbamate
Uniqueness
tert-Butyl 4-amino-3-chlorobenzyl(isopropyl)carbamate is unique due to the presence of both an amino group and a chlorobenzyl group, which allows it to participate in a wide range of chemical reactions. Its structure also provides the potential for selective interaction with specific molecular targets, making it valuable for research and industrial applications.
Propriétés
Formule moléculaire |
C15H23ClN2O2 |
|---|---|
Poids moléculaire |
298.81 g/mol |
Nom IUPAC |
tert-butyl N-[(4-amino-3-chlorophenyl)methyl]-N-propan-2-ylcarbamate |
InChI |
InChI=1S/C15H23ClN2O2/c1-10(2)18(14(19)20-15(3,4)5)9-11-6-7-13(17)12(16)8-11/h6-8,10H,9,17H2,1-5H3 |
Clé InChI |
HXKHYFFLBNWKIK-UHFFFAOYSA-N |
SMILES canonique |
CC(C)N(CC1=CC(=C(C=C1)N)Cl)C(=O)OC(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


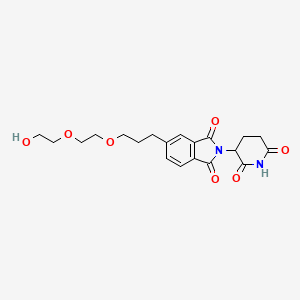
![[4-[(2S)-2-amino-3,3-dihydroxypropyl]phenyl] acetate](/img/structure/B14763989.png)
![2-[(4-Chloro-1-methyl-6-oxopyrimidin-2-yl)oxymethyl]-4-fluorobenzonitrile](/img/structure/B14763997.png)
![(2R,3S,4S,5R,6S)-2-(hydroxymethyl)-6-[4-[3-(hydroxymethyl)oxiran-2-yl]-2,6-dimethoxyphenoxy]oxane-3,4,5-triol](/img/structure/B14764004.png)
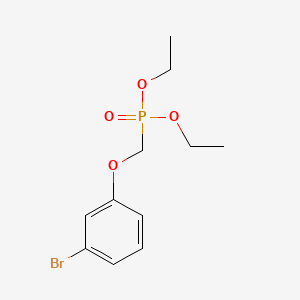
![furo[3,2-g][1]benzofuran](/img/structure/B14764020.png)
![6,7-Dioxabicyclo[3.2.2]nonane](/img/structure/B14764021.png)
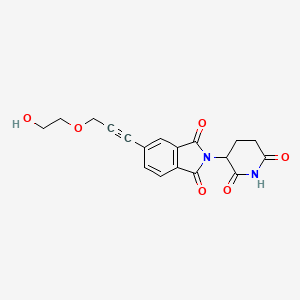
![1,5-Diazabicyclo[3.2.1]octane](/img/structure/B14764030.png)
